2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is an organic compound with the following chemical formula:
- It is also known by various synonyms, including 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone , 2,6-dibromoquinone chlorimide , and BQC .
- The compound appears as a white to pale yellow crystalline powder and is slightly soluble in alcohols and ethers but insoluble in water.
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide: C16H13Br2ClNO2
.Preparation Methods
- The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide primarily involves the reaction between brominated benzene and a carbonyl imide. Here are the key steps:
- Bromination of benzene: Bromination of benzene yields 2,6-dibromobenzene.
- Reaction with carbonyl imide: The reaction between 2,6-dibromobenzene and a carbonyl imide (such as N-chloro-2,6-dibromoquinoneimine) leads to the formation of the target compound.
- The detailed synthetic route and reaction conditions may vary depending on the specific method employed.
Chemical Reactions Analysis
- Common reagents include reducing agents (such as sodium borohydride) and nucleophiles (such as amines).
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide: can undergo various reactions, including:
Scientific Research Applications
Chemistry: The compound serves as a versatile reagent in organic synthesis, allowing access to various pyrrolopyridine derivatives, crown ethers, and other organic frameworks.
Biology and Medicine: Its applications in biology and medicine are still under exploration, but its unique structure makes it interesting for potential bioactive compounds.
Industry: It can be used in the synthesis of dyes and photosensitive materials.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of research. its quinone structure suggests potential redox activity and interactions with cellular components.
Comparison with Similar Compounds
- Similar compounds include other quinone derivatives, such as 2,6-dibromoquinone and related chloroimides.
- The uniqueness of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of bromine, chlorine, and methoxy groups.
Remember that this compound’s applications and properties are still being explored, and further research may reveal additional insights.
Properties
Molecular Formula |
C16H14Br2ClN3O2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-chloroanilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2ClN3O2/c1-24-12-4-2-10(3-5-12)8-21-22-15(23)9-20-16-13(17)6-11(19)7-14(16)18/h2-8,20H,9H2,1H3,(H,22,23)/b21-8- |
InChI Key |
ZKQFEORZDNBXGC-WNFQYIGGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.